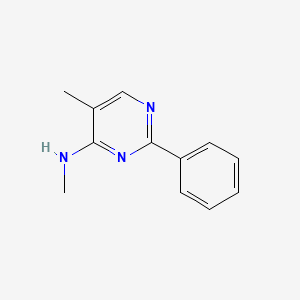![molecular formula C14H13N3O2 B13250434 3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The structure consists of a fused pyrrole and pyrimidine ring system, with benzyl and methyl substituents enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrrole and pyrimidine precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrrole intermediate, followed by cyclization with a pyrimidine derivative. Specific reagents and catalysts, such as acids or bases, are used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process might include steps like solvent extraction, crystallization, and purification through chromatography techniques.
化学反応の分析
Types of Reactions
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: Features a pyridine ring fused to a pyrimidine ring, offering different chemical properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains a pyran ring fused to a pyrimidine ring, with distinct biological activities.
Uniqueness
3-Benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is unique due to its specific substituents (benzyl and methyl groups) and the resulting chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-7-11-12(16)13(18)17(14(19)15-11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,19) |
InChIキー |
VLUZRBAGYNEWGI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


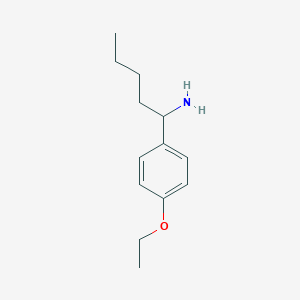

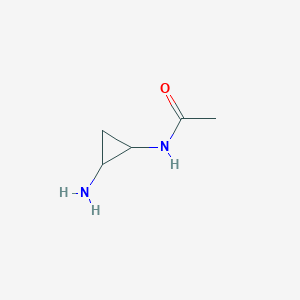
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione](/img/structure/B13250365.png)
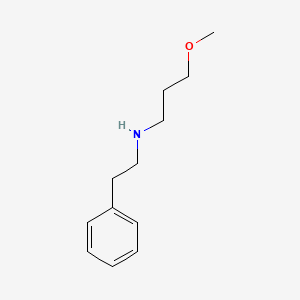

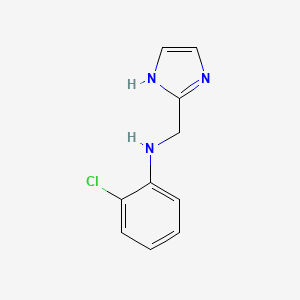
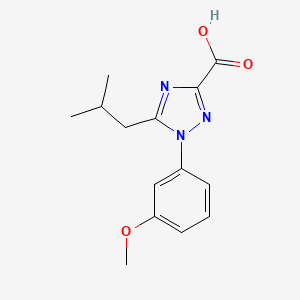
amine](/img/structure/B13250409.png)

![Methyl 2,4,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13250423.png)

![2-{[1-(Pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13250429.png)
